2-Bromo-5-fluoroterephthalic acid

Polyamide Synthesis Polymer Chemistry Halogen Effect

2-Bromo-5-fluoroterephthalic acid (CAS 1245807-64-0), C₈H₄BrFO₄, is a halogenated aromatic dicarboxylic acid derived from terephthalic acid, with bromine and fluorine substituents at the 2- and 5-positions, respectively. This compound serves as a strategic building block in organic synthesis, materials science, and medicinal chemistry , offering a unique combination of orthogonal reactivity from its two halogen atoms and metal-coordinating carboxylate groups.

Molecular Formula C8H4BrFO4
Molecular Weight 263.02 g/mol
CAS No. 1245807-64-0
Cat. No. B089992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoroterephthalic acid
CAS1245807-64-0
Molecular FormulaC8H4BrFO4
Molecular Weight263.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O
InChIInChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
InChIKeyNOWJAVVCARLMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluoroterephthalic Acid: Baseline Properties and Structural Identity for Procurement


2-Bromo-5-fluoroterephthalic acid (CAS 1245807-64-0), C₈H₄BrFO₄, is a halogenated aromatic dicarboxylic acid derived from terephthalic acid, with bromine and fluorine substituents at the 2- and 5-positions, respectively . This compound serves as a strategic building block in organic synthesis, materials science, and medicinal chemistry , offering a unique combination of orthogonal reactivity from its two halogen atoms and metal-coordinating carboxylate groups [1]. Its structure provides distinct electronic and steric properties that differentiate it from both non-halogenated and alternative halogen-substituted terephthalic acid analogs.

Why 2-Bromo-5-fluoroterephthalic Acid Cannot Be Replaced by Unhalogenated or Mono-Halogenated Analogs


Simple terephthalic acid or its mono-halogenated derivatives cannot replicate the distinct properties of 2-bromo-5-fluoroterephthalic acid. The simultaneous presence of both bromine and fluorine substituents on the aromatic ring creates a unique electronic environment that is not achievable with a single halogen or no halogenation. Research demonstrates that halogen substitution in terephthalic acid-based polymers leads to significant differences in key properties such as reduced specific viscosity (decreasing in the order F > Cl > Br), crystallinity (with fluoro-substituents hindering crystallization more strongly), and melting point [1]. Furthermore, the combination of halogens is critical for tuning the photophysical properties of materials through the 'antenna effect', which controls energy transfer and quantum yields [2]. These findings establish that the specific halogen pattern of 2-bromo-5-fluoroterephthalic acid is not interchangeable and directly influences material performance.

Quantitative Evidence Differentiating 2-Bromo-5-fluoroterephthalic Acid from Its Analogs


Enhanced Polymerization Reactivity via Fluorine's Electron-Withdrawing Effect

In a systematic study of polyamides derived from halogenated terephthalic acids, the reduced specific viscosity (ηsp/C) of the resulting polymers decreased in a clear order based on the halogen substituent: F > Cl > Br [1]. This indicates that the fluorine atom in 2-bromo-5-fluoroterephthalic acid, with its strong electron-withdrawing effect, leads to higher molecular weight polymers compared to chlorine- or bromine-only analogs. This trend demonstrates that the fluorine substituent is a key driver for achieving superior polymer properties.

Polyamide Synthesis Polymer Chemistry Halogen Effect

Suppression of Crystallinity for Amorphous Material Applications

The same systematic study on halogenated polyamides found that the incorporation of halogen substituents on the terephthalic acid ring led to a decrease in crystallinity, and fluoro-substituents hindered crystallization more strongly than other halogens [1]. This class-level inference suggests that 2-bromo-5-fluoroterephthalic acid, due to its fluorine substituent, is more effective than its chloro- or bromo-only counterparts at disrupting polymer chain packing, which is beneficial for creating amorphous materials with enhanced solubility, optical clarity, or specific mechanical properties.

Crystallinity Polymer Morphology Material Properties

Tunable Photophysical Properties in MOF Thin Films via Halogen 'Antenna Effect'

Research on lanthanide-based surface-mounted metal-organic frameworks (SURMOFs) using tetrasubstituted halide (F, Cl, Br) terephthalic acid linkers demonstrated that luminescent properties can be tuned by halide substitution [1]. The 'antenna effect', which controls energy transfer and quantum yields, is modulated by the type of halogen atom. The study shows that the choice of halogen in the linker directly impacts the photophysical output of the material, enabling high quantum yields of fluorescence visible to the naked eye. This indicates that a linker with a specific halogen combination, such as 2-bromo-5-fluoroterephthalic acid, offers a unique, non-interchangeable photophysical signature.

Metal-Organic Frameworks Photoluminescence SURMOF

Computational Prediction of Unique Physicochemical Profile

The predicted physicochemical properties of 2-bromo-5-fluoroterephthalic acid differ from those of related analogs, providing a basis for its distinct behavior in various applications. For example, its predicted density is 1.949±0.06 g/cm³, its boiling point is 405.6±45.0 °C at 760 mmHg, and its calculated LogP is 1.98 . In comparison, 2,5-dibromoterephthalic acid (CAS 13730-84-8) has a predicted density of 2.22 g/cm³ and a higher LogP of ~2.9, while 2,5-dichloroterephthalic acid (CAS 13730-84-5) has a density of ~1.7 g/cm³. These differences in density and lipophilicity (LogP) can significantly impact solubility, processing, and performance in material science and drug design contexts.

Physicochemical Properties Computational Chemistry Property Prediction

Flame Retardancy Enhancement Through Synergistic Halogen Content

A study on the flammability behavior of halogenated poly(1,4-phenylene terephthalamide) showed that flame-retardancy, as estimated by thermogravimetry, self-ignition, and flash-ignition tests, increased with increasing halogen content of the polymers [1]. The combination of bromine and fluorine in 2-bromo-5-fluoroterephthalic acid can provide a synergistic flame-retardant effect, potentially offering enhanced performance compared to monomers containing a single halogen. This synergistic effect is a known phenomenon in flame-retardant chemistry, where bromine acts as a gas-phase radical quencher while fluorine can promote char formation in the condensed phase.

Flame Retardancy Polymer Additives Halogen Synergy

Orthogonal Reactivity for Sequential Derivatization

The presence of both bromine and fluorine atoms on the aromatic ring of 2-bromo-5-fluoroterephthalic acid provides orthogonal reactivity that is absent in non-halogenated or mono-halogenated analogs . The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions. This allows for sequential, site-selective functionalization of the core, enabling the synthesis of highly complex and asymmetric molecular architectures.

Synthetic Versatility Cross-Coupling Building Block

High-Value Application Scenarios for 2-Bromo-5-fluoroterephthalic Acid Based on Differentiating Evidence


Synthesis of High-Performance, Low-Crystallinity Polyamides and Polyesters

Procure 2-bromo-5-fluoroterephthalic acid for the synthesis of specialty polymers where low crystallinity and high solubility are desired. Evidence suggests its fluorine substituent is more effective at disrupting polymer chain packing than other halogens [1], leading to more amorphous materials. This property is crucial for applications such as transparent films, high-solubility coatings, and gas separation membranes where semi-crystalline polymers would be unsuitable.

Design of Tunable Luminescent Metal-Organic Frameworks (MOFs) and Thin Films

Utilize 2-bromo-5-fluoroterephthalic acid as a linker in the fabrication of lanthanide-based MOFs, particularly surface-mounted MOFs (SURMOFs), for optical device applications. Research demonstrates that the specific halogen substitution pattern directly influences the photophysical properties of the material through the 'antenna effect' [2]. The unique Br/F combination allows for fine-tuning of the luminescence quantum yield and energy transfer efficiency, which cannot be achieved with linkers containing only one halogen type or a different pair. This makes the compound valuable for developing advanced sensors, light-emitting devices, and optical thermometers.

Development of Flame-Retardant Polymer Formulations with Enhanced Efficiency

Incorporate 2-bromo-5-fluoroterephthalic acid into polymer backbones or as a reactive additive to impart flame retardancy. Class-level evidence shows that increasing halogen content in polymers improves flame-retardant performance [3]. The presence of both bromine and fluorine may offer a synergistic effect, potentially providing superior fire resistance at lower loading levels compared to polymers made with mono-halogenated terephthalic acid analogs. This is particularly relevant for electronics, aerospace, and automotive applications where stringent fire safety standards must be met.

Precursor for Complex Molecule Construction via Orthogonal Functionalization

Source 2-bromo-5-fluoroterephthalic acid as a key intermediate for multi-step organic syntheses, particularly in medicinal chemistry and advanced materials research. Its orthogonal reactivity, featuring a cross-coupling-ready bromine and an SNAr-capable fluorine , enables sequential, site-selective derivatization. This allows for the precise and efficient construction of complex, unsymmetrical molecular architectures that are inaccessible using non-halogenated or mono-halogenated terephthalic acid building blocks.

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